1-chloro-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene
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Overview
Description
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene is an organic compound that belongs to the class of aryloxy phenols. This compound is characterized by the presence of a chloro group, a methoxyphenoxy group, and a propoxy group attached to a dimethylbenzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene typically involves the nucleophilic aromatic substitution reaction. This process includes the reaction of 1-chloro-2,3,5-trimethylbenzene with 3-(4-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under reflux conditions, to ensure the complete substitution of the bromide group with the propoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as distillation, crystallization, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding phenolic derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chloro group to a methyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, potassium carbonate, and other bases.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-2-[3-(4-hydroxyphenoxy)propoxy]-3,5-dimethylbenzene
- 1-chloro-2-[3-(4-nitrophenoxy)propoxy]-3,5-dimethylbenzene
- 1-chloro-2-[3-(4-aminophenoxy)propoxy]-3,5-dimethylbenzene
Uniqueness
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene is unique due to the presence of the methoxy group, which imparts specific chemical properties such as increased lipophilicity and potential biological activity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-13-11-14(2)18(17(19)12-13)22-10-4-9-21-16-7-5-15(20-3)6-8-16/h5-8,11-12H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWQCRYJLAVNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCOC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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